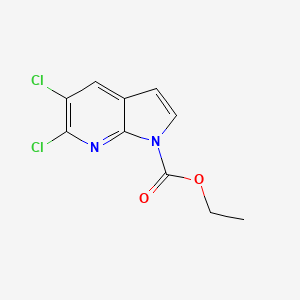
5,6-Dichloro-1-ethoxycarbonyl-7-azaindole
Descripción general
Descripción
5,6-Dichloro-1-ethoxycarbonyl-7-azaindole is a useful research compound. Its molecular formula is C10H8Cl2N2O2 and its molecular weight is 259.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5,6-Dichloro-1-ethoxycarbonyl-7-azaindole is a compound belonging to the azaindole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique chemical structure that contributes to its biological properties. The presence of chlorine atoms and an ethoxycarbonyl group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects. For instance, similar azaindole derivatives have been shown to inhibit kinases associated with cancer proliferation and inflammatory pathways .
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Anticancer Activity : Azaindole derivatives have demonstrated significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Studies have shown that compounds in this class can target specific kinases involved in cancer progression .
- Antiviral Effects : Some azaindoles have been identified as potential antiviral agents, particularly against influenza viruses. The mechanism often involves the inhibition of viral polymerases or other critical viral proteins .
- Anti-inflammatory Properties : Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have investigated the biological effects of azaindole derivatives, providing insights into the potential applications of this compound.
-
Anticancer Studies :
- A study evaluated the efficacy of various 7-azaindole derivatives in inhibiting tumor cell lines such as PC-3 and MDA-MB-231. Results indicated that these compounds significantly reduced cell viability through apoptosis induction .
- Another research focused on the inhibition of DYRK kinases by azaindoles, demonstrating potent anti-proliferative effects against glioblastoma cells .
- Antiviral Research :
- Anti-inflammatory Effects :
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other related compounds is useful:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 7-Azaindole | Anticancer, antiviral | Kinase inhibition, viral polymerase inhibition |
| JNJ-63623872 | Influenza polymerase inhibitor | Targeting viral replication |
| GNF2133 | Broad anti-proliferative activity | Kinase inhibition |
Propiedades
IUPAC Name |
ethyl 5,6-dichloropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)14-4-3-6-5-7(11)8(12)13-9(6)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDOSGPGHVPQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC2=CC(=C(N=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















